N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}thiophene-2-carboxamide
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Overview
Description
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}thiophene-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}thiophene-2-carboxamide typically involves the reaction of 7-hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine: Another triazolopyrimidine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different heterocyclic core but similar biological activities.
Uniqueness
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}thiophene-2-carboxamide is unique due to its specific combination of the triazolopyrimidine core with a thiophene-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-13-9-11(10-5-2-1-3-6-10)17-16-19-15(20-21(13)16)18-14(23)12-7-4-8-24-12/h1-9H,(H2,17,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBCSFYTLMXUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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